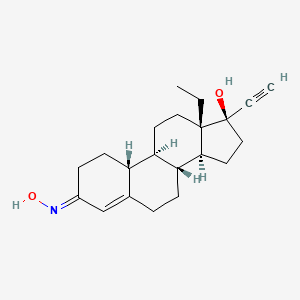

Norgestimate metabolite Norelgestromin (Standard)

描述

属性

IUPAC Name |

(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15+/t16-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHXLNHNDMZNMC-VTKCIJPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N/O)/CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74183-55-4, 53016-31-2 | |

| Record name | Norelgestromin, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074183554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17a-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-(3E)-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORELGESTROMIN, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM2XKY25DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Backing Layer

The outermost layer is a flexible, beige-colored film composed of low-density pigmented polyethylene and polyester. This layer provides structural integrity, protects the adhesive layer from environmental factors, and prevents water loss. Its heat-stamped labeling ensures product identification without compromising flexibility.

Middle Adhesive Layer

The middle layer contains the active pharmaceutical ingredients (APIs) norelgestromin (6.00 mg) and ethinyl estradiol (0.75 mg), embedded within a polyisobutylene/polybutene adhesive matrix. Inactive components include crospovidone (a cross-linked polymer enhancing drug dispersion), non-woven polyester fabric (for mechanical stability), and lauryl lactate (a permeation enhancer). The adhesive properties ensure continuous skin contact, while the polyester fabric prevents layer delamination during wear.

Release Liner

A transparent polyethylene terephthalate (PET) film coated with polydimethylsiloxane forms the innermost layer. This silicone-coated liner is removed prior to application, exposing the adhesive surface. It protects the drug-loaded layer during storage and maintains sterility.

Table 1: Composition of Ortho Evra Patch Layers

| Layer | Components | Function |

|---|---|---|

| Backing | Low-density polyethylene, polyester | Structural support, environmental protection |

| Middle Adhesive | Polyisobutylene/polybutene, crospovidone, polyester fabric, lauryl lactate | Drug delivery, skin adhesion |

| Release Liner | PET film, polydimethylsiloxane | Storage protection, sterility maintenance |

Manufacturing Process and Layer Assembly

The production of Ortho Evra involves sequential layer assembly, precision coating, and quality validation steps.

Drug-Adhesive Matrix Preparation

Norelgestromin and ethinyl estradiol are homogenized with polyisobutylene/polybutene adhesive under controlled temperature (20–25°C) to prevent hormone degradation. Crospovidone and lauryl lactate are added to form a uniform dispersion. This mixture is coated onto the polyester fabric substrate at a thickness of 100–150 μm, ensuring API homogeneity.

Layer Lamination

The drug-loaded adhesive layer is laminated between the backing film and release liner using roll-to-roll processing. Pressure (5–10 kPa) and heat (30–40°C) activate the adhesive without altering drug stability. The final patch is die-cut into 20 cm² units, each containing 6.00 mg norelgestromin and 0.75 mg ethinyl estradiol.

Environmental Controls

Manufacturing occurs in ISO Class 7 cleanrooms to minimize particulate contamination. Relative humidity is maintained below 40% to prevent adhesive hydration, which could alter drug release kinetics.

Drug Loading and Release Mechanisms

The patch’s design ensures steady hormone delivery over 168 hours, with pharmacokinetic profiles distinct from oral contraceptives.

Drug Loading Parameters

Each 20 cm² patch contains:

-

Norelgestromin : 6.00 mg (150 μg/day release rate)

The higher initial drug load compensates for transdermal absorption inefficiencies, ensuring therapeutic serum concentrations.

Release Kinetics

Hormone release follows first-order kinetics, modulated by the adhesive matrix. The initial burst release (0–48 hours) achieves steady-state concentrations, followed by sustained delivery. Mathematical modeling confirms that serum concentrations of norelgestromin and ethinyl estradiol remain within therapeutic windows (0.6–1.2 ng/mL and 25–75 pg/mL, respectively) for seven days.

Table 2: Pharmacokinetic Parameters of Ortho Evra

| Parameter | Norelgestromin | Ethinyl Estradiol |

|---|---|---|

| Steady-state concentration (C~ss~) | 0.8 ng/mL | 50 pg/mL |

| Elimination half-life (t~1/2~) | 28.4 hours | 15.2 hours |

| Clearance (Cl) | 7.89 L/h | 18.3 L/h |

| Volume of distribution (V~d~) | 323.3 L | 401.4 L |

Quality Control and Regulatory Considerations

Ortho Evra’s manufacturing adheres to FDA Current Good Manufacturing Practices (cGMP), with rigorous testing at each production stage.

In-Process Testing

-

Adhesive uniformity : Laser micrometers verify coating thickness (±5% tolerance).

-

Drug content : High-performance liquid chromatography (HPLC) assays confirm norelgestromin and ethinyl estradiol concentrations within 95–105% of target.

-

Adhesion strength : Patches are tested on ex vivo human skin models; minimum adhesion of 1.5 N/cm² is required for 7-day wear.

Stability Studies

Accelerated stability testing (40°C/75% relative humidity for 6 months) ensures patch integrity and drug potency. Post-storage assays show ≤5% degradation of APIs, complying with ICH Q1A guidelines.

Bioequivalence Requirements

FDA mandates comparative pharmacokinetic studies against oral contraceptives. Ortho Evra demonstrates 20% higher systemic exposure (AUC) to ethinyl estradiol than oral norgestimate/EE formulations, necessitating warnings about thromboembolism risks.

Innovations in Transdermal Delivery Design

The patch’s development addressed challenges unique to hormone delivery:

化学反应分析

反应类型

诺雷孕酯经历各种化学反应,包括:

氧化: 肟向酮的转化。

还原: 酮向羟基的还原。

取代: 引入官能团以增强生物活性.

常用试剂和条件

这些反应中常用的试剂包括:

氧化剂: 如高锰酸钾。

还原剂: 如硼氢化钠。

催化剂: 如钯碳,用于氢化反应.

主要产物

科学研究应用

Efficacy

Clinical studies have shown that Ortho Evra has an efficacy rate comparable to that of traditional oral contraceptives. In pooled data from three pivotal studies involving over 3,300 women, the Pearl Index—a measure of contraceptive efficacy—demonstrated that Ortho Evra effectively prevents pregnancy when used as directed .

Comparative Efficacy

| Method | Pearl Index Rate |

|---|---|

| Ortho Evra | 0.9 - 1.2 |

| Oral Contraceptives | 0.5 - 3.0 |

Pharmacokinetics

The pharmacokinetic profile of Ortho Evra differs significantly from that of oral contraceptives. Studies indicate that the steady-state concentrations of EE are approximately 60% higher in users of Ortho Evra compared to those using oral contraceptives containing 35 mcg EE . This higher exposure may influence both efficacy and safety profiles.

Key Pharmacokinetic Findings

- Steady State Concentration (Css) : Achieved within two weeks.

- Peak Concentration (Cmax) : Approximately 25% lower than oral contraceptives.

- Area Under Curve (AUC) : Higher in patch users, indicating prolonged hormone exposure.

Adverse Effects

While Ortho Evra is generally well-tolerated, it carries some risks similar to those associated with oral contraceptives. Common adverse effects include:

- Headaches

- Nausea

- Application-site reactions

- Breast tenderness

- Increased risk of venous thromboembolism (VTE), particularly in women over 90 kg .

Case Studies and Research Insights

- Study on Adolescent Use : A multicenter study evaluated the use of Ortho Evra in adolescents, highlighting both efficacy and cycle control. The results indicated that adolescents tolerated the patch well and experienced fewer menstrual-related side effects compared to traditional methods .

- Pharmacokinetic Variability : Research comparing estrogen levels in women using Ortho Evra versus oral contraceptives found significant differences in hormone absorption and metabolism, leading to tailored recommendations for patients based on individual health profiles .

- Long-term Compliance : Studies suggest that adherence rates are higher with transdermal patches like Ortho Evra compared to daily pills, potentially leading to lower unintended pregnancy rates in real-world settings .

作用机制

诺雷孕酯通过与体内孕激素受体结合发挥作用,模拟天然激素孕酮。 这种结合通过抑制促性腺激素来抑制排卵,诱导子宫内膜变化以降低着床可能性,并使宫颈粘液增稠以阻碍精子运动 . 主要分子靶点包括孕激素受体和雌酮硫酸酯酶 .

相似化合物的比较

Table 1: Efficacy and Cycle Control

| Parameter | Ortho Evra | COCs (e.g., Ortho-Cyclen) |

|---|---|---|

| Pearl Index (perfect use) | 0.88 | 0.70–1.24 |

| Ovulation Suppression | 93.8% | 92.8% |

| Breakthrough Bleeding | 10.5% | 15.0% |

| Weight Limitations | <90 kg | None |

Venous Thromboembolism (VTE) Risk

Studies conflict on VTE risk. Two epidemiological studies sponsored by Ortho-McNeil found a two-fold increased VTE risk compared to COCs containing 35 μg EE and norgestimate (OR 2.0, 95% CI 1.1–3.8), attributed to 60% higher mean serum EE levels in patch users . 1 per 200,000 users) . The FDA advises caution in women with VTE risk factors .

Other Adverse Effects

Ortho Evra users report higher rates of application-site reactions (20%) and breast symptoms (18%) compared to COCs (3% and 12%, respectively). Serious risks include pseudotumor cerebri (linked to 17 deaths from blood clots and 5 from strokes/heart attacks) .

Table 2: Adverse Event Comparison

| Adverse Event | Ortho Evra | COCs |

|---|---|---|

| VTE Risk | 2.0–3.0x | Baseline |

| Application-Site Reactions | 20% | N/A |

| Breast Symptoms | 18% | 12% |

| Pseudotumor Cerebri | Rare | Rare |

Pharmacokinetics and Compliance

Ortho Evra maintains adhesive reliability under heat, humidity, and exercise, with only 1.1% of patches detaching spontaneously . Compliance is superior to COCs: 90% of users achieve perfect dosing vs. 70–80% with daily pills . This is attributed to weekly administration, reducing user error .

Bone Health and Special Populations

This contrasts with COCs, which may preserve BMD in teens .

生物活性

Ortho Evra, a transdermal contraceptive patch, delivers two active ingredients: norelgestromin (NGMN) and ethinyl estradiol (EE) . This article explores the biological activity of Ortho Evra, focusing on its pharmacokinetics, efficacy, and safety profile based on diverse studies and clinical trials.

Pharmacokinetics

Absorption and Steady State

Ortho Evra is applied to various anatomical sites, including the abdomen, buttock, upper outer arm, and upper torso. Studies indicate that both NGMN and EE reach a plateau in serum concentration approximately 48 hours after application. Steady-state concentrations are achieved within two weeks of continuous use. The pharmacokinetic parameters for NGMN and EE are summarized in Table 1.

| Parameter | NGMN Cycle 1 (ng/mL) | NGMN Cycle 3 (ng/mL) | EE Cycle 1 (pg/mL) | EE Cycle 3 (pg/mL) |

|---|---|---|---|---|

| Css | 0.70 (39.4%) | 0.70 (41.8%) | 46.4 (38.5%) | 47.6 (36.4%) |

| AUC0-168 | 107 (44.2%) | 105 (43.2%) | - | - |

Metabolism

Unlike oral contraceptives, Ortho Evra avoids first-pass metabolism due to its transdermal delivery system. NGMN is metabolized in the liver to norgestrel, which has significant binding to sex hormone-binding globulin (SHBG). This characteristic leads to a reduction in free testosterone levels compared to baseline levels in users .

Efficacy

Contraceptive Effectiveness

Clinical trials have demonstrated that Ortho Evra is effective in preventing pregnancy with a Pearl Index comparable to that of oral contraceptives. In pivotal studies involving over 1,500 women, the efficacy was consistent across various demographics . The patch's effectiveness is attributed to its ability to maintain therapeutic levels of hormones over a seven-day period.

Safety Profile

Adverse Effects

Common side effects reported include nausea, headache, breast tenderness, and skin reactions at the application site. Serious risks include thromboembolic events, particularly in women with predisposing factors such as smoking or obesity .

Case Studies

Several case studies have highlighted the safety and efficacy of Ortho Evra:

- Study on Long-term Use: In a study involving over 1,600 women using Ortho Evra for six months or longer, adverse effects were monitored closely. Results indicated that while some users experienced mild side effects, serious complications were rare .

- Comparative Study: A comparative study between Ortho Evra and oral contraceptives found no significant differences in cycle control or rates of unintended pregnancies among users of both methods .

常见问题

Q. How can meta-analyses synthesize safety data from Ortho Evra studies with heterogeneous designs?

- Methodological Answer: Apply PRISMA guidelines, subgrouping by study type (RCTs vs. observational), comparator arm, and outcome definitions. Use GRADE criteria to evaluate bias risk. For example, a 2010 meta-analysis found no significant difference in VTE risk after adjusting for surveillance bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。